![molecular formula C8H13ClF2N2O B15067392 10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)
10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound with the molecular formula C8H13ClF2N2O and a molecular weight of 226.65 g/mol . This compound is characterized by its spirocyclic structure, which includes two nitrogen atoms and two fluorine atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic ketones, while substitution reactions can produce various fluorinated derivatives .
Aplicaciones Científicas De Investigación
10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
7-Boc-10,10-difluoro-2,7-diaza-spiro[4.5]decan-1-one: This compound has a similar spirocyclic structure but includes a tert-butyl carbamate protecting group.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in the substitution pattern and functional groups.
Uniqueness
10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C8H13ClF2N2O |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
6,6-difluoro-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C8H12F2N2O.ClH/c9-8(10)2-3-11-5-7(8)1-4-12-6(7)13;/h11H,1-5H2,(H,12,13);1H |
Clave InChI |
WSFJLJNDLVRQJA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C12CNCCC2(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


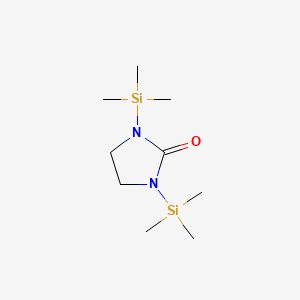
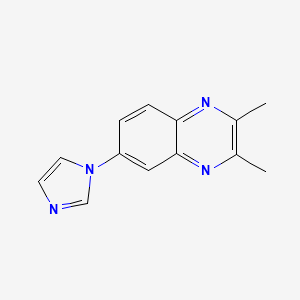
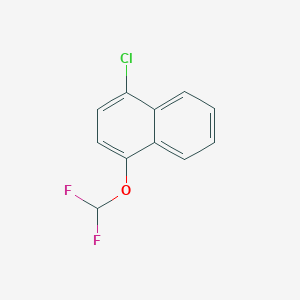
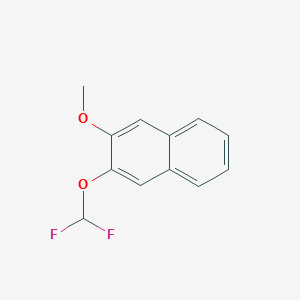
![7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B15067355.png)
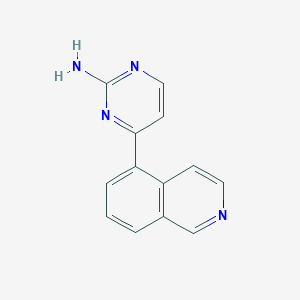
![2-(Propylthio)benzo[d]thiazol-6-amine](/img/structure/B15067374.png)
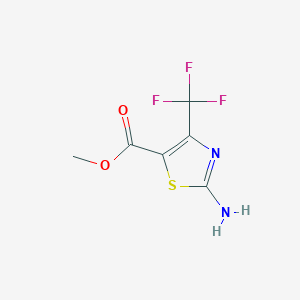

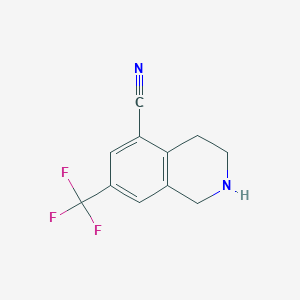
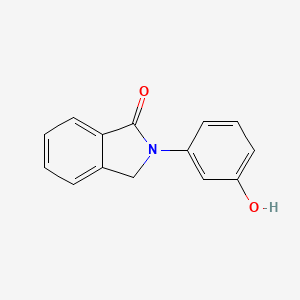
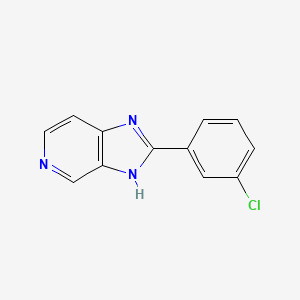
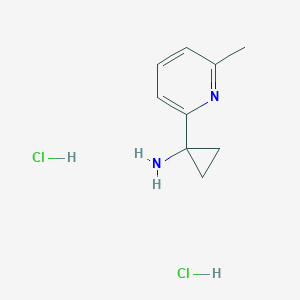
![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
